2-Naphthylzinc bromide 2-Naphthylzinc bromide
Brand Name: Vulcanchem
CAS No.: 1246026-65-2
VCID: VC11662612
InChI: InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1
SMILES: C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br
Molecular Formula: C10H7BrZn
Molecular Weight: 272.4 g/mol

2-Naphthylzinc bromide

CAS No.: 1246026-65-2

VCID: VC11662612

Molecular Formula: C10H7BrZn

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthylzinc bromide - 1246026-65-2

Description

2-Naphthylzinc bromide is an organozinc compound with the chemical formula C10H7BrZn. It is classified as an organozinc halide and is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound plays a crucial role in forming carbon-carbon bonds, which are essential for the production of complex organic molecules.

Synthesis of 2-Naphthylzinc Bromide

The synthesis of 2-naphthylzinc bromide typically involves the reaction of 2-naphthylmethyl bromide with zinc metal in a suitable solvent like tetrahydrofuran (THF). This process generates a zinc-carbon bond, which is a key step in preparing the compound for further reactions.

ReagentsSolventConditionsYield
2-Naphthylmethyl bromideTetrahydrofuran (THF)Room temperature, under inert atmosphereHigh

Applications in Organic Synthesis

2-Naphthylzinc bromide is extensively used in organic synthesis due to its ability to participate in cross-coupling reactions. These reactions are instrumental in forming carbon-carbon bonds between an organic halide (aryl or vinyl) and an unsaturated carbon-carbon bond. The compound's reactivity profile makes it a valuable reagent for synthetic applications, particularly in the formation of stable intermediates during cross-coupling reactions.

Reaction TypeCatalystSubstrateProduct
Negishi CouplingPalladiumOrganic HalidesAryl-Aryl Coupled Products

Research Findings and Future Directions

Recent studies have highlighted the importance of organozinc compounds like 2-naphthylzinc bromide in organic synthesis. The compound's ability to form stable intermediates and participate in various cross-coupling reactions makes it a versatile tool for chemists. Future research may focus on optimizing synthesis conditions and exploring new applications in pharmaceutical and agrochemical synthesis.

Comparison with Other Organozinc Compounds

Other organozinc compounds, such as 6-n-butyloxy-2-naphthylzinc bromide and 6-methoxy-2-naphthylzinc bromide, also play significant roles in organic synthesis. These compounds have unique structures that enhance their reactivity and selectivity, making them valuable reagents in various synthetic applications.

CompoundStructureReactivityApplications
2-Naphthylzinc bromideC10H7BrZnStrong nucleophile, Negishi couplingGeneral organic synthesis
6-n-Butyloxy-2-naphthylzinc bromideC14H15BrOZnEnhanced selectivity, Negishi couplingSpecific organic synthesis
6-Methoxy-2-naphthylzinc bromideC11H9BrOZnVersatile in Negishi coupling, potential biological activitiesPharmaceutical synthesis
CAS No. 1246026-65-2
Product Name 2-Naphthylzinc bromide
Molecular Formula C10H7BrZn
Molecular Weight 272.4 g/mol
IUPAC Name bromozinc(1+);2H-naphthalen-2-ide
Standard InChI InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1
Standard InChIKey OAXMJNOKNROZBO-UHFFFAOYSA-M
SMILES C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br
Canonical SMILES C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br
PubChem Compound 131846112
Last Modified Nov 23 2023

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